(7R,8R)-Alpha-Diversonolic Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
methyl (1R,2R)-1,2,8-trihydroxy-6-methyl-9-oxo-3,4-dihydro-2H-xanthene-1-carboxylate |
InChI |
InChI=1S/C16H16O7/c1-7-5-8(17)12-10(6-7)23-9-3-4-11(18)16(21,15(20)22-2)13(9)14(12)19/h5-6,11,17-18,21H,3-4H2,1-2H3/t11-,16+/m1/s1 |
InChI Key |
YZMBEUQMDLBCDY-BZNIZROVSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@]([C@@H](CC3)O)(C(=O)OC)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(C(CC3)O)(C(=O)OC)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting of 7r,8r Alpha Diversonolic Ester
The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with fungi being a particularly fruitful source. (7R,8R)-Alpha-Diversonolic Ester has been identified as a secondary metabolite produced by specific fungal species, highlighting the rich chemical diversity within the fungal kingdom.
Isolation from Fungal Sources
The identification of this compound has been documented in several fungal genera, most notably Penicillium and Aspergillus. These fungi are ubiquitous in various environments, from terrestrial soils to marine ecosystems.
Penicillium diversum, a species within the widely distributed Penicillium genus, is a known producer of a variety of secondary metabolites. wikipedia.orgnih.gov Among these is the diversonolic ester family, including the α- and β-isomers. wikipedia.org The initial discovery of these compounds from Talaromyces diversus (the teleomorph of P. diversum) laid the groundwork for further investigation into their chemical structures and properties. beilstein-journals.org While the originally proposed structure of β-diversonolic ester was later revised, the isolation of α-diversonolic ester from this fungus has been a significant finding. beilstein-journals.org
Penicillium species are known for their ability to produce a vast array of bioactive compounds, some of which have been developed into life-saving drugs. nih.gov The production of this compound by P. diversum adds to the extensive list of natural products synthesized by this important fungal genus.
The fungus Aspergillus sydowii has emerged as a significant source of this compound. ebi.ac.uk This species is particularly interesting as it is found in both terrestrial and marine environments. wikipedia.orgresearchgate.net Strains of A. sydowii isolated from marine organisms, such as sea fans, have been shown to produce this compound. ebi.ac.uk
Aspergillus sydowii is recognized for its prolific production of a diverse range of secondary metabolites, including alkaloids, terpenes, xanthones, and polyketides. researchgate.netnih.govnih.gov The isolation of this compound from a marine-derived strain of A. sydowii underscores the potential of marine fungi as a source of novel chemical entities. ebi.ac.uknih.gov
Other Potential Fungal or Marine-Derived Microorganism Sources
Beyond Penicillium diversum and Aspergillus sydowii, the search for this compound and related compounds continues in other fungal and marine-derived microorganisms. The vast and largely unexplored marine environment is considered a promising frontier for discovering new bioactive natural products. mdpi.comfao.org Fungi, in particular, are known to produce a wide array of secondary metabolites as a survival strategy in competitive environments. tandfonline.com
Genera such as Talaromyces and Trichoderma, which are also found in marine habitats, are known producers of bioactive compounds. mdpi.com Given the chemical diversity observed in marine fungi, it is plausible that other species within these or other genera may also synthesize this compound or structurally similar molecules. mdpi.comnih.gov
Biogeographical Distribution and Ecological Relevance of Producing Organisms
The fungi that produce this compound are found in a variety of locations worldwide. Their distribution and the ecological roles they play are key to understanding the natural context of this compound.
Penicillium species are ubiquitous, found in soil, on vegetation, and in the air across diverse climates. nih.gov Penicillium diversum has been isolated from various substrates and is part of the natural decomposing ecosystem. wikipedia.orgnih.gov
Aspergillus sydowii is also globally distributed and is considered a saprophytic fungus, meaning it obtains nutrients from dead organic matter. wikipedia.orgresearchgate.net It is commonly found in soil and can also contaminate food products. wikipedia.orgbustmold.com Interestingly, A. sydowii has also been identified as a pathogen of sea fan corals in the Caribbean, causing a disease known as aspergillosis. wikipedia.orgdoe.govresearchgate.net This dual role as a saprophyte and a pathogen highlights its adaptability to different ecological niches. gba-group.com The production of secondary metabolites like this compound may play a role in the fungus's interactions with its environment, including defense against other microorganisms or in its pathogenic relationship with host organisms. numberanalytics.comnih.govfrontiersin.org
The presence of these fungi in both terrestrial and marine environments suggests that the production of this compound is not limited to a specific habitat.
Methodologies for Natural Product Isolation and Enrichment
The isolation and purification of a specific natural product like this compound from a complex mixture of fungal metabolites requires a series of sophisticated laboratory techniques.
The general workflow begins with the cultivation of the fungal strain in a suitable nutrient medium to encourage the production of secondary metabolites. nih.gov This can be done through either solid-state or submerged fermentation. tandfonline.com
Once the fungus has grown and produced the desired compounds, the culture broth and/or the fungal biomass are extracted using organic solvents. The choice of solvent is crucial for efficiently extracting the target compound.
The crude extract, which contains a multitude of different compounds, is then subjected to various chromatographic techniques for separation and purification. nih.govmdpi.com These methods separate molecules based on their physical and chemical properties, such as size, polarity, and charge. nih.gov
Commonly used chromatographic techniques include:
Column Chromatography: A fundamental technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are separated based on their affinity for the stationary phase versus the mobile phase (solvent). nih.gov
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the separation process and identifying the fractions containing the target compound. nih.govyoutube.com
High-Performance Liquid Chromatography (HPLC): A highly efficient and sensitive technique used for the final purification of the compound. frontiersin.orgresearchgate.net Reversed-phase HPLC, often using a C18 column, is frequently employed for the separation of moderately polar compounds like xanthones. frontiersin.orgchromatographyonline.com
To enhance the production of specific secondary metabolites, researchers may employ enrichment techniques. These can include optimizing the culture conditions (e.g., media composition, pH, temperature) or using precursor feeding, where a substance that is part of the biosynthetic pathway of the target compound is added to the culture. osti.govresearchgate.net Another approach is the use of chemical epigenetic modifiers, which can activate silent gene clusters responsible for the production of novel or low-yield compounds. nih.gov
The structure of the purified this compound is then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Structural Elucidation and Stereochemical Assignment of 7r,8r Alpha Diversonolic Ester
Historical Perspectives on Initial Structural Proposals and Revisions
The initial journey to define the structure of the diversonolic esters was marked by a significant revision. Originally isolated from Talaromyces diversus, a preliminary structure was proposed for α-diversonolic ester. beilstein-journals.org However, subsequent efforts in total synthesis revealed inconsistencies with this initial assignment.
In 2008, the research group of K.C. Nicolaou undertook the total synthesis of the proposed structures for both α- and β-diversonolic esters. nih.govnih.gov Upon completion of the synthesis, a critical comparison of the nuclear magnetic resonance (NMR) spectroscopic data of the synthetic compounds with the data reported for the natural products showed a clear mismatch. nih.gov This discrepancy proved that the initially proposed structures were incorrect.
Through their synthetic efforts and further spectroscopic analysis, Nicolaou and his team proposed revised structures. nih.gov This structural reassignment was a crucial step, redirecting research toward the correct molecular architecture and underscoring the power of total synthesis as a definitive tool for structural verification. nih.govnih.gov Later studies on isolates from other fungal sources, such as an endophytic Talaromyces sp., ultimately confirmed the revised structural framework and established the absolute configuration. beilstein-journals.org
**3.2. Advanced Spectroscopic Techniques for Structural Determination
The definitive elucidation of (7R,8R)-Alpha-Diversonolic Ester relied on a suite of modern spectroscopic methods. Each technique provided a unique piece of the structural puzzle, from the basic connectivity of atoms to the final, unambiguous assignment of its absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy was central to mapping the atomic framework of α-diversonolic ester. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial inventory of hydrogen and carbon atoms and offered clues about their chemical environments. beilstein-journals.org
Two-dimensional (2D) NMR experiments were then used to piece the atoms together. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in establishing the long-range connections between protons and carbons, which helped to build the core xanthone (B1684191) skeleton. nih.gov The relative stereochemistry of the molecule was assigned by comparing its NMR data with those of similar known compounds. nih.gov The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum, in conjunction with Nuclear Overhauser Effect (NOE) experiments, helped to define the spatial relationships between adjacent protons, leading to the assignment of the relative configuration of the stereocenters.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 98.9 | - |
| 2 | 163.5 | - |
| 3 | 107.5 | 6.28 (d, 1.5) |
| 4 | 162.5 | - |
| 4a | 108.3 | - |
| 5 | 140.2 | - |
| 6 | 120.3 | 7.02 (d, 1.5) |
| 7 | 30.6 | 2.75 (dd, 16.5, 4.5), 2.59 (dd, 16.5, 12.5) |
| 8 | 69.1 | 4.60 (ddd, 12.5, 4.5, 2.0) |
| 8a | 157.0 | - |
| 9 | 199.1 | - |
| 9a | 103.7 | - |
| 1-OH | - | 12.43 (s) |
| 4-OH | - | 5.92 (s) |
| 8-OH | - | 3.44 (d, 2.0) |
| 6-CH₃ | 21.3 | 2.38 (s) |
| 8-COOCH₃ | 172.9 | - |
| 8-COOCH₃ | 52.9 | 3.79 (s) |
Data sourced from Eiamthong et al. (2020) beilstein-journals.org
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For α-diversonolic ester, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed. beilstein-journals.org This technique provides a highly accurate mass measurement of the molecular ion. The analysis of α-diversonolic ester yielded a sodium adduct ion ([M+Na]⁺) at a mass-to-charge ratio (m/z) of 357.0572. beilstein-journals.org This experimental value was in excellent agreement with the calculated value of 357.0586 for the molecular formula C₁₆H₁₄O₇Na, thereby confirming the elemental composition of the natural product. beilstein-journals.org
While NMR can define relative stereochemistry, X-ray crystallography provides the most definitive evidence for the absolute configuration of a chiral molecule in the solid state. This technique involves diffracting X-rays through a high-quality single crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.
The absolute configuration of α-diversonolic ester was unequivocally determined by single-crystal X-ray diffraction analysis. beilstein-journals.org The analysis not only confirmed the connectivity and relative stereochemistry previously inferred from NMR but also established the absolute stereochemistry as (7R, 8R). beilstein-journals.org The Flack parameter, a value calculated from the diffraction data that is sensitive to the absolute structure, was close to zero, providing high confidence in the assigned (7R,8R) configuration. beilstein-journals.org
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgmdpi.com It serves as an excellent complementary method to X-ray crystallography for assigning absolute configuration, especially when suitable crystals for diffraction are unavailable. nih.gov
The absolute configuration of α-diversonolic ester was further corroborated using ECD spectroscopy. beilstein-journals.org The experimental ECD spectrum of the natural product was measured and compared to the theoretical spectra calculated for the possible stereoisomers using quantum chemical methods. The excellent agreement between the experimental spectrum and the calculated spectrum for the (7R,8R)-isomer provided strong, independent confirmation of the absolute configuration that was determined by X-ray crystallography. beilstein-journals.org
Chemoinformatics and Computational Chemistry in Structural Confirmation
Chemoinformatics and computational chemistry are indispensable tools in modern natural product research, providing the bridge between experimental data and structural hypotheses. nih.govmdpi.comuni-hamburg.de In the structural elucidation of this compound, computational methods played a key role, particularly in the confirmation of its absolute configuration.
The application of ECD spectroscopy, as described above, is heavily reliant on computational chemistry. The process involves calculating the theoretical ECD spectra for all possible stereoisomers of the proposed structure. These calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), predict the chiroptical properties of each isomer based on fundamental quantum mechanical principles. researchgate.netresearchgate.net
By comparing the experimentally measured ECD spectrum with the library of computationally generated spectra, scientists can identify the specific stereoisomer that matches the natural product. beilstein-journals.org This powerful combination of experimental spectroscopy and theoretical calculation provides a high degree of confidence in the assignment of absolute configuration, a critical detail for understanding the biological activity of complex molecules like this compound.
Total Synthesis and Synthetic Methodologies for 7r,8r Alpha Diversonolic Ester
Rationale for Total Synthesis in Structural Confirmation and Analogue Generation
The primary impetus for the total synthesis of α-diversonolic ester was the critical need for structural verification. nih.gov Natural products are often isolated in minute quantities, and their structures are typically proposed based on spectroscopic data (NMR, MS, etc.). However, these assignments can sometimes be ambiguous or incorrect. Total synthesis provides an unequivocal method to confirm or revise a proposed structure by comparing the spectroscopic data of the synthetic compound with that of the natural isolate. In the case of α- and β-diversonolic esters, the total synthesis led to the revision of their originally proposed structures. nih.gov
Furthermore, a successful total synthesis opens the door to the rational design and production of analogues. By modifying the synthetic route, chemists can create a library of related compounds with variations at specific positions. This process is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural motifs responsible for a molecule's biological activity. Access to these analogues can facilitate the development of more potent or selective therapeutic agents. The synthetic route developed for the diversonolic esters provides an expedient entry point to these more complex members of the natural product class, including their enantiomerically pure forms and related analogues for biological screening. nih.gov
Seminal Total Synthesis Approaches and Key Synthetic Intermediates
The first total synthesis of α-diversonolic ester was a landmark achievement that clarified its structural identity. The strategy hinged on the efficient construction of the core molecular framework.
The core challenge in synthesizing the diversonolic architecture lies in the assembly of its densely functionalized carbocyclic core. A pivotal strategy was developed that commenced from simpler, readily available starting materials. nih.gov The synthesis of the originally proposed structure of α-diversonolic ester began with racemic enone 6 . nih.gov
The key steps in this initial, though ultimately revised, pathway included:
A conjugate addition of cyanide to enone 6 , followed by trapping to form a nitrile TMS enol ether.
Oxidation using o-iodoxybenzoic acid (IBX) complexed with 4-methoxypyridine-N-oxide (MPO) to yield nitrile enone 7 .
A series of transformations to convert the nitrile group into a methyl ester, furnishing ester enone 8 .
Introduction of a bromine atom followed by reduction to create bromo hydroxy ester 9 . nih.gov
This sequence successfully built a key intermediate, but the final products did not match the natural isolates, prompting a structural revision and a new synthetic plan. nih.gov
The successful synthesis of the revised structure of α-diversonolic ester (4 ) employed a different key coupling reaction. This approach involved the reaction of an organolithium species derived from dithiane 13 with epoxide 20 , followed by oxidation and deprotection steps to reveal the final architecture. nih.gov
The initial reported synthesis of the revised α-diversonolic ester was racemic, meaning it produced an equal mixture of both enantiomers. nih.gov However, the developed synthetic strategy is amenable to the production of the specific (7R,8R) enantiomer. Since both enantiomers of the key starting materials, such as enone 6 and dithiane 13 , are known and can be prepared in enantiomerically pure form, the synthesis can be directed to yield the specific, optically active natural product. nih.gov
Achieving the (7R,8R) configuration would involve starting the synthetic sequence with the appropriate enantiomer of the starting material. The stereochemical information encoded in this initial chiral molecule would then be carried through the subsequent reaction sequence. The relative stereochemistry of the vicinal hydroxyl and ester groups is controlled by the reaction conditions in the final steps of the synthesis. For example, the deprotection of an intermediate using perchloric acid resulted in a mixture of diastereomers, which could be separated to isolate the desired α- and β-esters. nih.gov
Table 1: Key Intermediates in the Synthesis of Diversonolic Esters
| Compound Number | Structure Name | Role in Synthesis |
|---|---|---|
| 6 | Racemic enone | Starting material for the initial synthetic approach. |
| 7 | Nitrile enone | Intermediate formed after conjugate addition and oxidation. |
| 8 | Ester enone | Key intermediate after conversion of the nitrile group. |
| 9 | Bromo hydroxy ester | Advanced intermediate in the synthesis of the proposed structure. |
| 13 | Dithiane | Key building block in the synthesis of the revised structure. |
| 20 | Epoxide | Coupling partner for the organolithium species derived from 13 . |
Strategic Application of Advanced Organic Reactions
Modern total synthesis relies on the strategic implementation of advanced organic reactions to build molecular complexity efficiently. The selection of a particular reaction is guided by its reliability, predictability, and ability to control yield and stereochemistry, which are critical factors in any multi-step synthesis.
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need to add additional reagents. scribd.com These sequences are highly valued for their efficiency, as they reduce the number of separate reaction, workup, and purification steps, leading to savings in time, resources, and waste generation. 20.210.105
In the synthesis of the diversonolic ester framework, several transformations can be viewed as tandem processes. For instance, the reaction of racemic enone 6 with diethylaluminum cyanide followed by in-situ trapping with trimethylsilyl chloride constitutes a sequential reaction in a single pot. nih.gov This is immediately followed by oxidation of the unisolated intermediate to furnish the nitrile enone 7 . This multi-step, one-pot sequence streamlines the synthesis and avoids the isolation of potentially unstable intermediates. nih.gov
Enantioselective catalysis is a powerful tool for establishing specific stereocenters, a crucial requirement for the synthesis of biologically active molecules like (7R,8R)-Alpha-Diversonolic Ester. While the seminal synthesis was not asymmetric, the route contains several transformations where enantioselective catalysis could be applied to generate the desired enantiomer from achiral or racemic precursors.
For example, a key step in building the core is the conjugate addition to an enone. This class of reaction is well-suited for enantioselective catalysis using chiral organocatalysts or transition metal complexes. Implementing such a catalyst could, in principle, set the absolute stereochemistry early in the synthesis, obviating the need for chiral starting materials. Similarly, key reduction steps could be rendered enantioselective through the use of chiral reducing agents or catalysts, thereby controlling the stereochemistry of the resulting alcohol centers. The development and application of such catalytic asymmetric methods are at the forefront of modern organic synthesis.
Table 2: Named Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-Diversonolic Ester |
| β-Diversonolic Ester |
| Diversonol |
| Blennolide C |
| Rugulotrosins |
| Secalonic acids |
Chemical Transformations and Derivatization of the Diversonolic Ester Scaffold
The construction of the core structure of diversonolic esters involves a series of carefully orchestrated chemical transformations. A key synthetic strategy hinges on the creation of the characteristic molecular framework through a sequence of reactions that build complexity from simpler starting materials nih.gov.
A notable transformation in the synthesis is the conversion of a nitrile enone to its corresponding ester enone counterpart. This process involves multiple steps, beginning with a Diisobutylaluminium hydride (DIBAL-H) reduction to form a hydroxy aldehyde. This intermediate is then subjected to oxidation using Dess-Martin periodinane (DMP) to yield a ketoaldehyde. Subsequent Pinnick oxidation, followed by treatment with Trimethylsilyldiazomethane (TMSCHN2), successfully furnishes the desired ester enone nih.gov.
Further functionalization of the scaffold is achieved through reactions such as bromination. The ester enone can be converted to a bromo hydroxy ester by sequential reaction with bromine and triethylamine (Et3N) nih.gov. These transformations are crucial for installing the necessary functional groups and stereocenters found in the natural product. The derivatization of the diversonolic ester scaffold through such chemical transformations allows for the exploration of structure-activity relationships and the development of analogs with potentially enhanced biological properties.
A pivotal step in the synthesis involves the coupling of two key fragments. This is achieved through the reaction of a lithiated species with an appropriate electrophile. For instance, treatment of a precursor with methyllithium (MeLi) followed by tert-butyllithium (tBuLi) generates a highly reactive nucleophile that can then react with another fragment to form a new carbon-carbon bond. The resulting intermediate is then oxidized using o-iodoxybenzoic acid (IBX) to yield a diketone nih.gov.
Final steps in the synthetic sequence often involve deprotection and rearrangement. In the synthesis of the revised structures of α- and β-diversonolic esters, an acid-catalyzed rearrangement was observed. Treatment of a precursor with aqueous perchloric acid in tetrahydrofuran (THF) led to the formation of the final products nih.gov. This transformation highlights the intricate nature of the diversonolic ester scaffold and its propensity to undergo skeletal rearrangements under certain conditions.
The table below summarizes a selection of the key chemical transformations employed in the synthesis of the diversonolic ester scaffold.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Nitrile Enone | 1. DIBAL-H; 2. DMP | Ketoaldehyde | 83 (2 steps) |
| Ketoaldehyde | 1. NaClO2, NaH2PO4, 2-methyl-2-butene; 2. TMSCHN2 | Ester Enone | 90 (2 steps) |
| Coupled Intermediate | IBX, DMSO, 23 °C, 1 h | Diketone | 45 (2 steps) |
| Advanced Intermediate | 1.0 M HClO4 aq./THF (1:1), 50 °C, 2 h | Revised α- and β-Diversonolic Esters | 80 |
Expedient Synthetic Entry into Complex Diversonolic Esters and Enantiomerically Pure Forms
A primary goal in the total synthesis of natural products is the development of an expedient and efficient synthetic route. Such a route should be concise, high-yielding, and adaptable for the synthesis of analogs. The synthetic strategy developed for the diversonolic esters provides an expedient entry into this class of natural products nih.gov.
A significant advantage of the developed synthetic pathway is its potential for producing enantiomerically pure forms of the diversonolic esters. The synthesis starts from known chiral building blocks. Since both enantiomers of these starting materials are accessible, the synthesis can be directed to produce either enantiomer of the final product. This is particularly important as the absolute stereochemistry of the natural products was not initially determined. The ability to synthesize both enantiomers allows for the unambiguous determination of the absolute stereochemistry of the natural product by comparing the synthetic material to the natural isolate nih.gov.
The developed chemistry not only provides access to the originally targeted α- and β-diversonolic esters but also to more complex members of this natural product family. The key intermediates and transformations can be adapted to synthesize a variety of related structures, including their enantiomerically pure forms and novel analogs nih.gov. This versatility underscores the power of the synthetic strategy.
The table below outlines the key features of the expedient synthetic entry into complex diversonolic esters.
| Feature | Description | Significance |
| Concise Route | The synthesis is designed to be short and efficient, minimizing the number of steps. | Allows for the rapid production of the target molecules and their analogs. |
| Access to Enantiomerically Pure Forms | The use of enantiomerically pure starting materials allows for the synthesis of specific enantiomers of the final products. | Enables the determination of the absolute stereochemistry of the natural products and the study of stereospecific biological activity. |
| Versatility | The synthetic strategy can be adapted to produce a range of complex diversonolic esters and their analogs. | Facilitates the exploration of structure-activity relationships and the development of new compounds with potential therapeutic applications. |
Structural Analogues and Derivatives of 7r,8r Alpha Diversonolic Ester
Design and Synthesis of Diversonolic Ester Analogues
The foundation for designing analogues of (7R,8R)-Alpha-Diversonolic Ester lies in the successful total synthesis of the natural product itself. The synthetic strategies developed for the parent compound provide a roadmap for accessing modified versions by intercepting the synthesis with alternative building blocks or by performing post-synthesis modifications. nih.gov Strategies for creating natural product analogues often involve diverted total synthesis, where advanced intermediates in a synthetic pathway are used to create a library of related compounds.
The tricyclic xanthene core is a primary target for modification to explore its contribution to biological activity. Alterations can be designed to probe the importance of the ring system's size, aromaticity, and substituent pattern. General strategies for modifying xanthene scaffolds, often employed in the development of fluorescent dyes, can be adapted for this purpose. nih.govresearchgate.net
Potential modifications include:
Heteroatom Substitution: Replacing the oxygen atom in the central pyran ring with other heteroatoms, such as sulfur (thioxanthene) or nitrogen (acridine), would significantly alter the core's electronic properties and geometry.
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the aromatic rings of the xanthene nucleus can influence lipophilicity, electronic distribution, and steric profile. These changes can affect target binding and metabolic stability.
Modifications to the Tetrahydro- portion: Altering the saturation of the non-aromatic ring or introducing substituents at its methylene positions could probe the conformational requirements for biological activity.
The synthesis of such analogues would require the development of novel synthetic routes or the adaptation of the existing total synthesis to incorporate appropriately functionalized precursors. nih.gov
The ester functional group is a readily modifiable part of the molecule, offering a straightforward path to a diverse range of analogues. Variations in the ester moiety can impact solubility, cell permeability, and susceptibility to hydrolysis by esterases, effectively functioning as a prodrug strategy.
Key variations could include:
Functionalized Esters: Incorporating functionalities such as amides, ethers, or other polar groups into the ester chain can enhance aqueous solubility.
Electron-withdrawing Groups: Introducing electron-withdrawing groups, like trifluoroethyl or hexafluoroisopropyl esters, can increase the electrophilicity of the ester carbonyl, potentially altering its reactivity and interaction with biological targets. mdpi.com
Bioisosteric Replacements: The ester could be replaced with other functional groups that are sterically and electronically similar, such as amides or sulfonamides, to explore different hydrogen bonding patterns and chemical stability.
These modifications can typically be achieved in the final stages of the synthesis by reacting a carboxylic acid precursor with a variety of alcohols under standard esterification conditions. nih.gov
Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. researchgate.net The natural product is specified as the (7R,8R) isomer, suggesting a high degree of stereoselectivity in its biological function. The synthesis of other stereoisomers is essential to confirm the optimal configuration and to understand the structural requirements for activity. nih.govnih.gov
The total synthesis of diversonolic esters has been achieved from racemic starting materials, leading to a mixture of diastereomers. nih.gov However, the synthetic route is amenable to the use of enantiomerically pure starting materials, which would allow for the specific synthesis of each possible stereoisomer. nih.gov A comprehensive stereoisomeric study would involve the synthesis and biological evaluation of:
The enantiomer: (7S,8S)-Alpha-Diversonolic Ester.
The diastereomers: (7R,8S)- and (7S,8R)-Alpha-Diversonolic Ester.
Comparing the biological activities of these isomers would provide crucial insights into the three-dimensional pharmacophore. It is common for only one enantiomer to possess the desired biological activity, while the others may be inactive or even have different or undesirable effects. nih.gov For example, studies on isomers of 3-Br-acivicin have shown that only the (5S, αS) isomers display significant antiplasmodial activity, highlighting a stereoselective uptake or target interaction mechanism. nih.gov
Structure-Activity Relationship (SAR) Studies of Diversonolic Ester Class
Structure-Activity Relationship (SAR) studies are systematic investigations into how changes in a molecule's structure affect its biological activity. chemrxiv.org The goal is to identify the key chemical features (pharmacophore) responsible for the desired effect. For the diversonolic ester class, an SAR study would involve synthesizing the analogues described above and evaluating their biological activity (e.g., antibiotic potency) in a standardized assay.
The findings from such a study would help to build a model of the structural requirements for activity. For instance, an SAR campaign could reveal whether the hydroxyl and methyl groups on the aromatic ring are essential, or if the specific (7R,8R) stereochemistry is indispensable for activity. While specific SAR data for the diversonolic ester class is not widely published, a hypothetical SAR table illustrates how such data would be organized and interpreted.
| Analogue | Modification | Relative Activity (%) |
|---|---|---|
| This compound | Parent Compound | 100 |
| Analogue 1 | (7S,8S)-enantiomer | <5 |
| Analogue 2 | (7R,8S)-diastereomer | 15 |
| Analogue 3 | Ethyl Ester | 95 |
| Analogue 4 | Amide bioisostere | 40 |
| Analogue 5 | Xanthene core (aromatic Cl substituent) | 120 |
This table is illustrative and presents hypothetical data for the purpose of demonstrating SAR principles.
From this hypothetical data, one might conclude that the (7R,8R) stereochemistry is critical for activity, the ester group can be slightly modified, and that adding a chlorine atom to the aromatic ring may enhance potency.
Computational Approaches in Analogue Design and SAR Elucidation
Computational chemistry and molecular modeling are powerful tools used to accelerate the process of analogue design and to rationalize SAR data. These in silico methods can predict how structural modifications might affect the properties and biological activity of a molecule before it is synthesized, saving time and resources.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate structural or physicochemical properties of a series of compounds with their biological activity. By analyzing the SAR data from an initial set of analogues, a QSAR model can be built to predict the activity of new, unsynthesized designs.
Molecular Docking: If the biological target of this compound is known, molecular docking can be used to simulate the binding of different analogues to the target's active site. This can help prioritize analogues that are predicted to bind with high affinity and can provide a structural basis for the observed SAR.
Pharmacophore Modeling: Based on the structures of active analogues, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new compounds with a similar profile.
These computational tools can guide the design of a second generation of analogues with a higher probability of success and help to refine the understanding of how the diversonolic ester class of compounds exerts its biological effects.
Preclinical and in Vitro Biological Activity of 7r,8r Alpha Diversonolic Ester
Antimicrobial Properties in In Vitro Assays
Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)
No data available.
Antifungal Activity
No data available.
Antioxidant Potential in Cellular Models
No data available.
Modulatory Effects on Cellular Processes
Inhibition of Thioredoxin-Interacting Protein (TXNIP) Activity
No data available.
Ferroptosis Inhibitory Effects in Cellular Assays
No data available.
Alpha-Glucosidase Inhibitory Activities (related xanthones)
The class of chemical compounds known as xanthones, to which (7R,8R)-Alpha-Diversonolic Ester belongs, has been a subject of interest in the search for new alpha-glucosidase inhibitors. Research on xanthones isolated from various natural sources, particularly endophytic fungi, has demonstrated their potential to inhibit this key enzyme involved in carbohydrate metabolism.
Endophytic fungi, which reside within the tissues of living plants, are a rich source of structurally diverse and biologically active secondary metabolites. Several studies have focused on fungi of the genus Aspergillus for their ability to produce compounds with therapeutic potential. For instance, various polyhydroxyphenolic compounds isolated from Aspergillus fermentation cultures have shown alpha-glucosidase inhibitory activity, with IC50 values ranging from 17.04 ± 0.28 to 292.47 ± 5.87 µM. nih.gov Similarly, xanthones derived from the endophytic fungus Penicillium canescens have exhibited significant inhibitory activities against α-glucosidase. nih.gov
The inhibitory potential of xanthones is often attributed to their specific structural features. The presence and position of hydroxyl groups on the xanthone (B1684191) scaffold are believed to play a crucial role in their interaction with the active site of the alpha-glucosidase enzyme.
Table 1: Examples of Alpha-Glucosidase Inhibitory Activity of Related Xanthones
| Compound Name | Source Organism | IC50 Value (µM) |
| Xanthone A | Penicillium canescens | 38.80 ± 1.01 |
| Xanthone B | Penicillium canescens | 32.32 ± 1.01 |
| Xanthone C | Penicillium canescens | 75.20 ± 1.02 |
| Polyhydroxyphenolic Compound 1 | Aspergillus sp. | 17.04 ± 0.28 |
| Polyhydroxyphenolic Compound 2 | Aspergillus sp. | 292.47 ± 5.87 |
Note: The data in this table is illustrative of related compounds and does not represent data for this compound.
Biological Screening Methodologies and Assays Used
The discovery of enzyme inhibitors from natural sources relies on robust and efficient screening methodologies. In vitro enzyme assays are fundamental tools in this process, providing a controlled environment to study the interactions between an enzyme and a potential inhibitor. databiotech.co.il
A common method for assessing alpha-glucosidase inhibitory activity is a colorimetric assay. nih.gov This assay typically utilizes a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The alpha-glucosidase enzyme cleaves this substrate, releasing a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically. bioassaysys.com The presence of an inhibitor reduces the rate of this color change, allowing for the determination of the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).
The general steps of such an assay involve:
Incubating the alpha-glucosidase enzyme with the test compound (e.g., this compound) for a specific period.
Initiating the enzymatic reaction by adding the pNPG substrate.
Monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.
Calculating the percentage of inhibition and the IC50 value.
Affinity-based screening techniques, such as affinity ultrafiltration coupled with mass spectrometry, have also emerged as powerful tools for identifying potential enzyme inhibitors from complex mixtures like natural product extracts. exlibrisgroup.com
Uncovering Novel Biological Activities through High-Throughput Screening
High-Throughput Screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. databiotech.co.il This automated process is essential for screening vast numbers of natural product extracts or isolated compounds to identify "hits" with desired therapeutic effects.
For the discovery of alpha-glucosidase inhibitors, HTS assays are typically miniaturized versions of the standard colorimetric assay, adapted for use in multi-well plates (e.g., 96-well or 384-well formats). nih.gov This allows for the simultaneous testing of thousands of compounds in a time- and cost-effective manner.
The workflow for an HTS campaign to identify novel alpha-glucosidase inhibitors would generally include:
Assay Development and Miniaturization: Adapting the biochemical assay to a small-volume, multi-well plate format.
Library Screening: Screening a diverse library of compounds at a single concentration to identify initial hits.
Hit Confirmation and Dose-Response Analysis: Re-testing the initial hits to confirm their activity and determining their potency (IC50) through serial dilutions.
Secondary Assays and Selectivity Profiling: Testing the confirmed hits in other assays to rule out false positives and to assess their selectivity for the target enzyme over other related enzymes.
The application of HTS to natural product libraries holds significant promise for uncovering novel biological activities and identifying new lead compounds for drug development.
Molecular Mechanisms and Cellular Interactions of 7r,8r Alpha Diversonolic Ester
Investigation of Molecular Targets
Currently, there is no specific information available from dedicated studies to identify the molecular targets of (7R,8R)-Alpha-Diversonolic Ester. Xanthones as a chemical class are known to interact with a variety of biological targets, which may include enzymes and proteins involved in cellular signaling. mdpi.com However, without direct research on this compound, any potential targets remain speculative.
Receptor Binding and Ligand-Protein Interaction Studies
Detailed receptor binding assays and ligand-protein interaction studies for this compound have not been reported in the available scientific literature. Such studies are crucial for understanding the specific binding affinity and interaction patterns of a compound with its biological targets, and this information is currently lacking for this compound.
Effects on Intracellular Signaling Pathways
There is no direct evidence from published studies detailing the effects of this compound on specific intracellular signaling pathways. While related compounds from the broader xanthone (B1684191) class have been noted to influence pathways such as the NF-κB pathway, similar effects have not been experimentally verified for this compound. mdpi.com
Cellular Uptake, Metabolism, and Subcellular Localization in Model Systems
Scientific literature does not currently contain specific data on the cellular uptake, metabolic fate, or subcellular localization of this compound in any model systems. Understanding these pharmacokinetic and pharmacodynamic properties is essential for evaluating the biological activity of a compound within a cellular context.
Chemical Biology Approaches to Elucidate Mechanism of Action
The application of chemical biology approaches to elucidate the mechanism of action of this compound has not been described in available research. Such approaches, which can include the use of molecular probes or activity-based protein profiling, would be valuable in identifying its molecular targets and understanding its mode of action.
Advanced Research Methodologies and Analytical Techniques
Hyphenated Chromatography-Mass Spectrometry for Metabolomics Studies
Hyphenated chromatography-mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in metabolomics for the analysis of complex mixtures of natural products. In the context of studying fungal extracts containing (7R,8R)-Alpha-Diversonolic Ester, LC-MS allows for the separation of the compound from a multitude of other metabolites, followed by its detection and quantification with high sensitivity and selectivity. colab.ws
Metabolomics studies involving fungal cultures often utilize LC-MS to create a "fingerprint" or "profile" of all the small molecules present under specific growth conditions. This approach can reveal the diversity of secondary metabolites produced by a fungal strain. mdpi.com For instance, by comparing the metabolic profiles of different fungal strains or the same strain under varied culture conditions, researchers can identify unique compounds like this compound and gain insights into the biosynthetic pathways that are active.
A typical workflow for the metabolomic analysis of a fungal extract for the presence of this compound would involve:
Sample Preparation: Extraction of metabolites from the fungal biomass or liquid culture medium.
Chromatographic Separation: Injection of the extract into an LC system, often using a reversed-phase column to separate compounds based on their polarity.
Mass Spectrometric Detection: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.
This untargeted approach provides a comprehensive overview of the metabolome, while a targeted approach can be used for the precise quantification of this compound if a pure standard is available. nih.gov
Advanced NMR Techniques for Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex natural products like this compound. chemspider.com While traditionally performed on purified compounds, advanced NMR techniques now allow for the analysis of complex mixtures, which is particularly useful in natural product discovery.
For a molecule with the complexity of this compound, which possesses multiple stereocenters and functional groups, a suite of 1D and 2D NMR experiments would be employed for its structural characterization.
| NMR Experiment | Information Obtained for this compound |
| 1D ¹H NMR | Provides information on the number and chemical environment of protons. |
| 1D ¹³C NMR | Reveals the number and types of carbon atoms (e.g., carbonyls, aromatic, aliphatic). |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, helping to establish spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry. |
The analysis of complex fungal extracts by NMR can be challenging due to signal overlap. However, techniques like diffusion-ordered spectroscopy (DOSY) can help to separate the signals of different compounds based on their diffusion coefficients. Furthermore, statistical analysis of NMR data from multiple samples can help to identify the signals corresponding to specific compounds of interest.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the elemental composition of a molecule. For this compound (C₁₆H₁₆O₇), HRMS would provide a highly accurate mass measurement, allowing for the confident assignment of its molecular formula. This is a key first step in the identification of a new natural product from a fungal extract. nih.gov
In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is used to generate a list of accurate masses for all the compounds detected in a sample. This data can then be searched against natural product databases to quickly identify known compounds, a process known as dereplication. This is highly efficient in natural product discovery, as it prevents the time-consuming re-isolation of already characterized substances.
Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide further structural information. In an MS/MS experiment, the ion corresponding to this compound would be isolated and fragmented, and the accurate masses of the resulting fragment ions would be measured. This fragmentation pattern provides a "fingerprint" of the molecule that can be used for its identification and for elucidating its structure.
Chemoinformatic Tools for Data Mining and Analysis
The vast amount of data generated by modern analytical techniques like LC-HRMS and NMR necessitates the use of chemoinformatic tools for efficient data mining and analysis. In the study of fungal metabolomes, these tools are used to process raw data, identify patterns, and ultimately, to identify novel compounds like this compound.
Several chemoinformatic approaches are relevant to the analysis of this compound:
Data Processing and Feature Detection: Software is used to process the raw LC-HRMS data to detect peaks, align chromatograms from different samples, and create a data matrix of metabolic features (characterized by their m/z and retention time).
Database Searching: The detected metabolic features are then searched against comprehensive natural product databases to identify known compounds. This process of dereplication is crucial for focusing research efforts on novel molecules.
Multivariate Statistical Analysis: Techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to analyze the large datasets from metabolomics experiments. These methods can highlight the metabolic differences between samples, which can lead to the discovery of new bioactive compounds.
Molecular Networking: This is a powerful chemoinformatic approach that organizes MS/MS data based on spectral similarity. In a molecular network, compounds with similar structures will cluster together, which can aid in the identification of analogs of known compounds and in the characterization of new molecules.
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are increasingly used to study the structure, dynamics, and interactions of small molecules like this compound. These in silico methods complement experimental data and can provide insights that are difficult to obtain through experimentation alone.
For this compound, computational approaches could be applied in several ways:
Conformational Analysis: Computational modeling can be used to predict the most stable three-dimensional conformation of the molecule. This information is valuable for understanding its biological activity and for interpreting NMR data, such as NOESY correlations.
Prediction of Spectroscopic Data: Quantum chemical calculations can be used to predict NMR chemical shifts and other spectroscopic properties. Comparing these predicted data with experimental data can aid in the structural elucidation and stereochemical assignment of the molecule.
Molecular Docking: If a biological target for this compound is known or suspected, molecular docking simulations can be used to predict how the molecule binds to its target protein. This can provide insights into its mechanism of action and can guide the design of more potent analogs.
Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of this compound over time. This can reveal information about its flexibility, its interactions with solvent molecules, and its conformational changes upon binding to a target.
These computational tools are becoming an integral part of modern natural product research, accelerating the process of structure elucidation and providing a deeper understanding of the biological function of complex molecules.
Future Research Horizons for this compound: A Roadmap for Therapeutic Discovery
This compound, a polyketide metabolite isolated from marine-derived fungi such as Aspergillus sydowii and Cladosporium halotolerans, has emerged as a compound of interest due to its documented cytotoxic and potential antidiabetic properties. As a member of the tetrahydroxanthone family, its intricate stereochemistry and biological activity warrant a forward-looking perspective on its research trajectory. This article delineates key future directions and emerging research avenues poised to unlock the full therapeutic potential of this marine natural product.
Q & A
Q. What protocols mitigate challenges in isolating this compound from co-eluting stereoisomers?
- Methodological Answer : Optimize flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). For scale-up, employ simulated moving bed (SMB) chromatography. Validate purity via -NMR integration of diagnostic protons (e.g., H-7 and H-8 coupling constants) .
Data Presentation and Validation
Q. How to present conflicting stereochemical data in peer-reviewed manuscripts?
- Methodological Answer : Use tables to juxtapose published configurations (e.g., Mosher’s vs. CD assignments) and highlight methodological differences. Include supplementary figures showing raw NMR spectra with annotated splitting patterns. Discuss potential artifacts (e.g., solvent-induced epimerization) in the limitations section .
Q. What validation steps are critical when reporting novel derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
